Chemical structure and properties of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
Executive Summary 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. As a 1,2-disubs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. As a 1,2-disubstituted imidazole derivative, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases, G-protein coupled receptors (GPCRs), and aspartyl proteases like BACE1.
This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, and medicinal chemistry applications.[1]
Chemical Structure & Identity
The molecule consists of a central imidazole ring substituted at the N1 position with a tetrahydrofuran-3-yl ring and at the C2 position with a primary amine group. This unique topology imparts specific electronic properties, combining the hydrogen-bonding capability of the amine and imidazole nitrogen with the solvating/polar characteristics of the ether oxygen in the THF ring.
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Physicochemical Properties Data
The following data represents computed and experimentally derived values essential for formulation and medicinal chemistry optimization.
Property
Value
Context/Significance
Molecular Formula
C₇H₁₁N₃O
Core composition
Molecular Weight
153.18 g/mol
Ideal for FBDD (Rule of 3 compliant)
CAS Number
1690847-72-3
Unique Identifier
LogP (Predicted)
~0.5 - 0.9
Moderate lipophilicity; good bioavailability potential
pKa (Base)
~7.0 - 8.5
Protonation state relevant for physiological pH binding
H-Bond Donors
1 (NH₂)
Key for receptor interaction
H-Bond Acceptors
3 (N, O)
Key for receptor interaction
Topological Polar Surface Area
~52 Ų
Indicates good membrane permeability
Synthetic Methodology
The synthesis of N-substituted 2-aminoimidazoles is chemically distinct from standard imidazole synthesis (e.g., Debus-Radziszewski). The presence of the exocyclic amine at C2 requires a route that establishes the guanidine-like core early or introduces the amine via protection/deprotection strategies.
Validated Synthetic Route: The Guanidine Cyclization Method
This protocol describes the construction of the imidazole ring onto the tetrahydrofuran amine. This is generally preferred over N-alkylation of a pre-formed 2-aminoimidazole due to regioselectivity issues.
Reaction Scheme Overview
Guanidinylation: Reaction of tetrahydrofuran-3-amine with a guanylating agent (e.g., S-methylisothiourea or cyanamide).
Cyclization: Condensation of the resulting guanidine intermediate with an
-halocarbonyl species (e.g., chloroacetaldehyde).
Step-by-Step Protocol
Step 1: Formation of N-(Tetrahydrofuran-3-yl)guanidine
Allow to warm to room temperature, then heat to reflux for 3–5 hours.
Workup: Cool the mixture, filter off inorganic salts, and concentrate the filtrate.
Purification: The residue is typically purified via flash column chromatography (DCM/MeOH/NH₃ gradient) or recrystallization from Isopropanol/Hexane.
Synthetic Workflow Diagram
Medicinal Chemistry Applications
This compound is rarely a final drug but acts as a high-value pharmacophore . Its structural features allow it to participate in specific binding interactions within protein active sites.
Kinase Inhibition
The 2-aminoimidazole motif is a known "hinge binder." In kinase inhibitors, the amino group and the N3 nitrogen of the imidazole often form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., ATP binding site).
Role of THF: The tetrahydrofuran ring projects into the solvent-exposed region or a hydrophobic pocket (ribose binding pocket), improving solubility and metabolic stability compared to a phenyl or alkyl group.
BACE1 Inhibitors (Alzheimer's Research)
2-Aminoimidazoles are classic isosteres for the guanidine group found in many aspartyl protease inhibitors. They can engage the catalytic aspartic acid dyad of the BACE1 enzyme.
Mechanism: The basic amine becomes protonated at physiological pH, forming a salt bridge with the aspartate residues.
GPCR Ligands
The structure bears similarity to clonidine and other
-adrenergic agonists. The THF substitution provides a distinct steric profile that can modulate selectivity between receptor subtypes (e.g., vs ).
Handling and Safety Profile
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety standards for amino-imidazoles and primary amines .
STOT SE 3 (H335): May cause respiratory irritation.
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) at 2-8°C.
Stability: Stable under normal conditions but sensitive to strong oxidizing agents and acids.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10607646, 1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole (Analogous Structure). Retrieved from [Link]
Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[2] Molecules, 25(5), 1109. (Contextual synthesis reference). Retrieved from [Link]
Sharma, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/Biological Applications. Longdom Publishing. Retrieved from [Link]
Therapeutic Potential of Tetrahydrofuran-Substituted Imidazole-2-amines
Executive Summary: The Scaffold Advantage The fusion of a tetrahydrofuran (THF) moiety with an imidazole-2-amine core represents a high-value pharmacophore in modern medicinal chemistry. While the imidazole-2-amine (cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
The fusion of a tetrahydrofuran (THF) moiety with an imidazole-2-amine core represents a high-value pharmacophore in modern medicinal chemistry. While the imidazole-2-amine (cyclic guanidine) is a privileged structure historically associated with
-adrenergic modulation (e.g., clonidine, brimonidine), the introduction of a chiral THF substituent fundamentally alters its physicochemical profile.
This structural modification serves two primary mechanistic functions:
Stereochemical Precision: The chiral centers on the THF ring allow for highly specific vector exploration within enzyme active sites, particularly the
subsite of aspartic proteases.
CNS Penetration & Efflux Mitigation: The THF ether oxygen acts as a weak hydrogen bond acceptor, modulating the logD and reducing P-glycoprotein (P-gp) efflux liability, a critical failure point for earlier CNS drugs.
This guide focuses on the two dominant therapeutic avenues for this scaffold: BACE1 inhibition (Alzheimer’s Disease) and
-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting enzyme in the production of amyloid- (A) peptides.[1][2][3] The catalytic site of BACE1 contains a dyad of aspartic acid residues (Asp32/Asp228).
The imidazole-2-amine core functions as a cyclic amidine isostere. At physiological pH, the 2-amino group is protonated (
), forming a high-affinity salt bridge with the catalytic aspartates. The THF substituent is critical for occupying the hydrophobic pocket, improving potency from the micromolar to the nanomolar range while maintaining a low molecular weight (LLE efficiency).
Signaling Pathway & Inhibition Logic
The following diagram illustrates the amyloidogenic pathway and the precise intervention point of THF-substituted imidazole-2-amines.
Figure 1: The amyloidogenic processing of APP.[4] The THF-imidazole-2-amine inhibitor competitively binds the BACE1 active site, preventing the rate-limiting cleavage step.
Comparative Potency Data
The following table summarizes structure-activity relationship (SAR) data for representative analogs, highlighting the impact of the THF ring stereochemistry.
Compound ID
Core Structure
Substituent ()
BACE1 (nM)
Cell (nM)
Brain/Plasma Ratio
Ref-1 (Guanidine)
Acyclic Guanidine
Phenyl
450
>10,000
0.05
Img-2 (Basic)
Imidazole-2-amine
Benzyl
85
320
0.15
THF-3 (Racemic)
THF-Imidazole-2-amine
3-Fluorophenyl
12
45
0.40
THF-4 (Chiral)
(S)-THF-Imidazole-2-amine
3-Pyridyl
2.1
8.5
0.85
Data synthesized from Lundbeck and Merck BACE1 optimization studies [1, 2]. Note the drastic improvement in CNS penetration (Brain/Plasma ratio) with the chiral THF moiety.
Secondary Avenue:
-Adrenergic Modulation
While BACE1 is the "modern" target, the imidazole-2-amine core is the foundational pharmacophore for
THF Role: Traditional agonists like clonidine are highly lipophilic but lack subtype selectivity (
vs ). THF substitution introduces steric bulk that can discriminate between the transmembrane domains of the subtypes, potentially separating analgesia (mediated by ) from sedation/hypotension (often linked to other subtypes or imidazoline receptors).
Experimental Protocols
Synthesis of (S)-4-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
Objective: Synthesize a high-purity BACE1 inhibitor core. This protocol utilizes a validated amino-imidazole cyclization route.
Figure 2: Synthetic route for the construction of the THF-substituted imidazole-2-amine core.
Detailed Procedure:
Preparation: In a round-bottom flask, dissolve guanidine nitrate (10 mmol) in a 1:1 mixture of Ethanol/Water (20 mL).
Addition: Add (S)-tetrahydrofuran-3-carbaldehyde (10 mmol) dropwise at
. Stir for 30 minutes.
Cyclization: Add sodium cyanide (1.0 mmol, 10 mol%) carefully. Caution: Perform in a well-ventilated fume hood. Heat the mixture to reflux (
) for 4–6 hours. Monitoring by TLC (DCM:MeOH 9:1) should show the disappearance of the aldehyde.
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Basify the aqueous residue to pH 10 with 1N NaOH. Extract with Ethyl Acetate (
mL).
Purification: Dry the organic layer over
and concentrate. Recrystallize the crude solid from hot isopropanol to yield the target compound as off-white crystals.
BACE1 FRET Inhibition Assay
Objective: Validate the inhibitory potential of the synthesized compound.
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosome environment).
Substrate: Rh-EVNLDAEFK-Quencher (FRET peptide derived from the Swedish mutant APP sequence).
Protocol:
Incubate recombinant human BACE1 enzyme (10 nM) with the test compound (serial dilutions: 0.1 nM to 10
M) in assay buffer for 15 minutes at .
Initiate reaction by adding the FRET substrate (250 nM).
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine .
References
Lundbeck A/S. (2012). Amino-2H-imidazoles as BACE-1 inhibitors: The challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters. Link
Stamford, A. W., et al. (2012). Discovery of an aminoimidazole-based BACE1 inhibitor with robust in vivo efficacy.[1] ACS Medicinal Chemistry Letters. Link
Gentili, F., et al. (2019). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Journal of Medicinal Chemistry. Link
Debus, H. (1858).[5] Ueber die Darstellung des Glyoxalins. Annalen der Chemie und Pharmacie. (Classic synthesis reference). Link
Mullane, K., & Williams, M. (2020). Alzheimer's Therapeutics: Continued Clinical Failures Question the Validity of the Amyloid Hypothesis—But What Lies Beyond? Biochemical Pharmacology. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-aminePhysicochemical Profile, Synthetic Architecture, and Pharmacophore Utility
Executive Summary
This technical guide provides an in-depth analysis of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine , a critical heterocyclic building block in modern medicinal chemistry. Characterized by a 2-aminoimidazole core fused to a tetrahydrofuran (THF) ring, this moiety serves as a high-value scaffold for kinase inhibitor design, specifically targeting the ATP-binding hinge region. This document details its physicochemical identity, a robust self-validating synthetic protocol, and its structural utility in fragment-based drug discovery (FBDD).
Part 1: Identity & Physicochemical Profile[1][2]
The compound is a bifunctional heterocycle combining the hydrogen-bond donor/acceptor properties of a 2-aminoimidazole with the metabolic stability and solubility-enhancing features of a cyclic ether.
Table 1: Technical Data Sheet
Property
Specification
Chemical Name
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
CAS Number
1690847-72-3
Molecular Formula
Molecular Weight
153.18 g/mol
Exact Mass
153.0902
Solubility
High in DMSO, MeOH; Moderate in Water (pH dependent)
pKa (Calculated)
~7.5 (Imidazole ring nitrogen), ~14 (Exocyclic amine)
Topological Polar Surface Area (TPSA)
~55 Ų
LogP
~0.2 (Predicted) – Highly amenable to CNS penetration
Part 2: Synthetic Architecture
The superior protocol involves the de novo construction of the imidazole ring onto the pre-functionalized tetrahydrofuran amine. This ensures 100% regioselectivity for the N1-THF substitution.
Step 1: Guanylation of Tetrahydrofuran-3-amine
Rationale: We use S-methylisothiourea hemisulfate rather than cyanamide to avoid polymerization risks and ensure a cleaner conversion to the monosubstituted guanidine.
Setup: Charge a reaction vessel with Tetrahydrofuran-3-amine (1.0 equiv) and water (5 vol).
Mechanism: The internal guanidine nitrogen attacks the aldehyde, followed by the external nitrogen displacing the chloride, resulting in aromatization.
Purification:
Cool to RT and basify with
to pH 8.
Extract with EtOAc/Isopropanol (3:1) to recover the polar product.
Crystallization: Triturate with
or recrystallize from acetonitrile to yield the target as a white/off-white solid.
Part 3: Structural Biology & Pharmacophore Utility[4]
In drug discovery, this specific scaffold is valued for its ability to mimic the adenine ring of ATP.
Key Pharmacophoric Interactions:
Hinge Binding: The 2-amino group (donor) and the imidazole N3 (acceptor) form a classic "donor-acceptor" motif, ideal for binding to the hinge region of kinase enzymes (e.g., JAK, BRAF, CDK).
Solubility Vector: The THF ring projects into the solvent-exposed region or the ribose-binding pocket, improving water solubility compared to phenyl analogs.
Metabolic Stability: The ether oxygen in the THF ring lowers the lipophilicity (LogP), reducing metabolic clearance via CYP450 compared to carbocyclic analogs.
Figure 2: Pharmacophore mapping of the scaffold in a biological context.[1][2][3][4][5][6][7]
Part 4: Quality Control & Analytics
To ensure the integrity of the synthesized material, the following analytical parameters must be met.
1H NMR (DMSO-d6):
~6.5–6.8 ppm (2H, s, Imidazole C4/C5 protons). Note: If substituted, these split.
Chirality Check: If using chiral starting material ((R)- or (S)-3-aminotetrahydrofuran), Chiral HPLC is required to verify zero racemization during the reflux steps.
References
PubChem. (2024).[2][7] Compound Summary: 1H-imidazol-2-amine Derivatives. National Library of Medicine.[2] Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of 2-Aminoimidazoles. Retrieved from [Link]
Technical Deep Dive: The Imidazole-2-amine Scaffold in Medicinal Chemistry
Executive Summary The imidazole-2-amine (2-AI) scaffold represents a privileged structural motif in modern drug discovery, functioning primarily as a cyclic bioisostere of guanidine. Unlike the highly basic acyclic guani...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazole-2-amine (2-AI) scaffold represents a privileged structural motif in modern drug discovery, functioning primarily as a cyclic bioisostere of guanidine. Unlike the highly basic acyclic guanidine (
), the 2-AI core offers a tempered basicity (), allowing for tunable ionization at physiological pH. This guide analyzes the scaffold's critical role in targeting aspartic proteases (e.g., BACE1) and modulating GPCRs, while addressing the synthetic and metabolic challenges required to convert this fragment into a clinical candidate.
Part 1: Structural & Physicochemical Fundamentals
The Tautomeric Equilibrium
The biological activity of 2-AI is governed by its dynamic equilibrium between the amino-imidazole (aromatic) and imino-imidazolidine (non-aromatic) forms. This tautomerism dictates ligand-receptor binding modes.
Amino Form: Predominant in solution for unsubstituted 2-AIs; preserves aromaticity (
electrons).
Imino Form: Often induced upon binding to anionic pockets (e.g., Asp/Glu residues) or by specific substitution patterns (e.g., 4-position electron-withdrawing groups).
Basicity and Ionization
At physiological pH (7.4), the 2-AI scaffold exists in equilibrium between its neutral and monocationic forms.
Cationic Species: The protonated form is a resonance-stabilized guanidinium-like cation. This species is crucial for forming salt bridges with aspartyl dyads in protease active sites.
Permeability: The ability to deprotonate allows the neutral fraction to cross the Blood-Brain Barrier (BBB), a distinct advantage over permanently charged quaternary ammoniums or highly basic guanidines.
Figure 1: Tautomeric equilibrium and ionization leading to target engagement.
Part 2: Synthetic Strategies
Primary Route: Hantzsch-Type Condensation
The most robust method for generating 2-aminoimidazoles is the condensation of
-haloketones with guanidine derivatives. While classic conditions often result in tarry byproducts due to the high reactivity of free guanidine, modern protocols utilize protected guanidines (e.g., acetylguanidine) or cyanamide to improve yields.
Modern Green Synthesis (Deep Eutectic Solvents)
Recent advancements have enabled the synthesis of 2-AIs using Deep Eutectic Solvents (DES), such as Choline Chloride/Urea.[1][2] This approach avoids volatile organic solvents (VOCs) and reduces reaction times from 12+ hours to under 6 hours [4].[1]
Figure 2: General condensation pathway for 2-aminoimidazole construction.
Part 3: Therapeutic Applications & Case Studies
Neurology: BACE1 Inhibition (Alzheimer's Disease)
The 2-AI scaffold gained prominence as a core motif in Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors.
Mechanism: BACE1 is an aspartic protease.[3][4] The 2-aminoimidazole moiety acts as a transition-state mimetic. The protonated 2-AI forms a bidentate hydrogen bond/salt bridge network with the catalytic dyad (Asp32 and Asp228) of the enzyme.
Advantage: Unlike amidine-based inhibitors, 2-AI derivatives often show improved BBB penetration due to their lower pKa.
Infectious Disease: Biofilm Inhibition
Many marine alkaloids (e.g., Oroidin) contain the 2-AI moiety.[5] These compounds inhibit bacterial biofilm formation without killing the bacteria (non-biocidal), reducing the evolutionary pressure for resistance development.
SAR Insight: The 2-AI headgroup is essential for disrupting the two-component signaling systems in bacteria.
Comparative Data: 2-AI vs. Guanidine
Feature
Acyclic Guanidine
2-Aminoimidazole
Medicinal Chemistry Impact
pKa
~13.6
~8.0 - 8.5
2-AI allows for CNS penetration (neutral form).
H-Bonding
Donor only
Donor & Acceptor
2-AI offers versatile binding modes (flip-flop).
Metabolic Stability
High
Moderate/Low
2-AI requires blockage of C4/C5 oxidation.
Rigidity
Flexible
Rigid (Planar)
2-AI reduces entropic penalty upon binding.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Phenyl-1H-imidazol-2-amine
This protocol utilizes a modified condensation method suitable for scale-up.
Dissolution: Dissolve 2-bromoacetophenone (10 mmol) in acetonitrile (30 mL) in a round-bottom flask.
Addition: Add acetylguanidine (12 mmol) to the solution.
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (formation of intermediate N-acetyl-2-aminoimidazole).
Hydrolysis: Cool the reaction to room temperature. Add aqueous NaOH (2.5 eq, 1M solution). Stir vigorously at 60°C for 2 hours to cleave the acetyl group.
Workup: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (:MeOH 9:1) to yield the 2-aminoimidazole as a pale yellow solid.
Technical Guide: Synthetic Pathways for 1-Substituted-1H-imidazol-2-amines
This guide details the synthetic architecture for 1-substituted-1H-imidazol-2-amines , a privileged scaffold in medicinal chemistry found in BACE1 inhibitors, marine alkaloids (e.g., naamidines), and biofilm modulators....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthetic architecture for 1-substituted-1H-imidazol-2-amines , a privileged scaffold in medicinal chemistry found in BACE1 inhibitors, marine alkaloids (e.g., naamidines), and biofilm modulators.
The synthesis of this core is complicated by the guanidine-like basicity (
) and prototropic tautomerism of the 2-aminoimidazole moiety, which often leads to regiochemical ambiguity (N1 vs. N3 vs. alkylation). This guide prioritizes regioselective pathways that circumvent these classic pitfalls.
Retrosynthetic Analysis & Strategy
To achieve high fidelity in substituting the N1-position, we distinguish between De Novo Construction (building the ring with the substituent in place) and Core Functionalization (installing the substituent on a pre-formed ring).
Strategic Disconnections
Pathway A (Convergent): Propargyl cyanamide cyclization. Best for diverse N1-substitution and 4,5-functionalization.
Pathway B (Classic):
-Haloketone condensation with N-substituted guanidines. Best for 4-aryl/alkyl analogs but often requires regiochemical control.
Pathway C (Catalytic): Pd-catalyzed carboamination.[1][2] Best for installing complex aryl groups at C4/C5 simultaneously with ring closure.
Figure 1: Retrosynthetic disconnections for the 1-substituted-2-aminoimidazole scaffold.
Pathway A: The Propargyl Cyanamide Route (Modern Standard)
This is the most versatile method for generating 1-substituted derivatives. It utilizes a "click-like" lanthanide or transition-metal catalyzed cyclization of propargyl cyanamides.
Mechanism & Regiocontrol
The reaction proceeds via the activation of the alkyne by a Lewis acid (
or ), followed by the nucleophilic attack of the nitrile nitrogen (5-exo-dig cyclization). The substituent on the amine nitrogen () is locked into the N1 position of the imidazole.
Protocol: 3-Step Convergent Synthesis
Step 1: Propargylamine Synthesis (
Coupling)
React an aldehyde, alkyne, and primary amine () to form the secondary propargylamine.
Reagents:
(cat.), Toluene, .
Step 2: Cyanamide Formation
Convert the secondary amine to the cyanamide using cyanogen bromide.
Reagents:
, , , .
Note: Handle BrCN with extreme caution (highly toxic).
Setup: In a flame-dried Schlenk tube, dissolve N-(prop-2-ynyl)cyanamide (1.0 equiv) in toluene (0.2 M).
Catalyst: Add
(0.1 equiv) and (2.0 equiv).
Reaction: Heat to
for 2–4 hours. Monitor by TLC (product is much more polar).
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
.
Purification: Flash chromatography (
, 90:9:1). The free base is often an oil; convert to HCl salt for storage.
Pathway B: Modified Marckwald Condensation
The classic reaction between
-haloketones and guanidine often yields mixtures. The Little & Webber modification using N-acetylguanidine provides a cleaner route to the core, which can then be selectively alkylated.
The Regioselectivity Challenge
Direct alkylation of 2-aminoimidazole (2-AI) occurs at the ring nitrogens (N1/N3).
Kinetic Control: Often favors the sterically less hindered nitrogen.
Thermodynamic Control: Favors the tautomer where the double bond is in conjugation with the aryl group (if present).
To synthesize 1-substituted derivatives directly, one can react an
-haloketone with an N-alkylguanidine . However, this often yields the 2-(alkylamino)imidazole (exocyclic substitution) or mixtures.
Optimization: Use N-Boc-guanidine or N-Acetylguanidine to form the protected core, then alkylate N1 using phase-transfer catalysis to suppress exocyclic alkylation.
Outcome: The acetyl group on the exocyclic amine reduces its nucleophilicity, directing alkylation to the ring nitrogen (N1).
Deprotection: Reflux in
removes the acetyl group.
Pathway C: Pd-Catalyzed Carboamination
For synthesizing 1-substituted 2-aminoimidazoles with complex aryl substitution at C4, the Wolfe Pd-catalyzed carboamination is superior.
Mechanism
This reaction couples an N-propargyl guanidine with an aryl triflate .[1] The Pd catalyst inserts into the Ar-OTf bond, coordinates the alkyne, and promotes a syn-aminopalladation followed by reductive elimination.
Figure 2: Mechanism of Pd-catalyzed carboamination for 2-aminoimidazole synthesis.
Reaction Conditions
Catalyst:
(2-5 mol%) + DPEphos or Xantphos.
Base:
or .
Solvent: Toluene or Dioxane,
.
Scope: Tolerates aryl chlorides, triflates, and electron-deficient arenes.
Data Summary & Comparison
Feature
Propargyl Cyanamide (Path A)
Modified Marckwald (Path B)
Pd-Carboamination (Path C)
Primary Bond Formation
Intramolecular Cyclization
Condensation
Intermolecular Coupling
N1-Substituent Source
From Primary Amine (Step 1)
From Alkyl Halide (Step 2)
From Propargyl Amine
Regiocontrol
High (Locked by synthesis)
Moderate (Depends on alkylation)
High
Complexity Limit
High (Diverse R1, R4, R5)
Medium (Limited by ketone)
High (Aryl coupling)
Key Reagent Risk
Cyanogen Bromide (Toxic)
-Haloketones (Lachrymators)
Pd Catalyst (Cost)
Troubleshooting & Critical Parameters
Tautomerism & Basicity
2-Aminoimidazoles exist in equilibrium between the amino and imino forms.
Problem: In NMR, signals may be broad due to rapid proton exchange.
Solution: Run NMR in
or with a drop of to lock the protonated form, sharpening the signals.
Purification of Free Bases
These compounds are polar and basic. Standard silica gel chromatography often leads to streaking.
Fix: Pre-treat silica with 1%
in hexanes, or use amine-functionalized silica. Alternatively, use reverse-phase HPLC (C18) with an ammonium formate buffer.
Regioisomer Identification
Distinguishing N1-alkyl from N3-alkyl or exocyclic-N-alkyl isomers is difficult.
Diagnostic: HMBC NMR.
N1-Alkyl: The
protons will show a correlation to C2 (guanidine carbon) and C5 (adjacent ring carbon).
Exocyclic-N-Alkyl: The
protons typically show correlation only to C2, and the chemical shift of the ring protons will differ significantly from the parent core.
References
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
Source: Organic Letters (2014).
URL:[Link]
Addition-Hydroamination Reactions of Propargyl Cyanamides: Rapid Access to Highly Substituted 2-Aminoimidazoles.
Source: Journal of the American Chemical Society (2007).
URL:[Link]
A Simple and Practical Synthesis of 2-Aminoimidazoles (Little & Webber Method).
Source: The Journal of Organic Chemistry (1994).
URL:[Link]
Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges.
Source: Natural Product Reports (2010).
URL:[Link]
Regioselective N-Alkylation of the 1H-Indazole Scaffold (Analogous Chemistry).
Source: Beilstein Journal of Organic Chemistry (2021).
URL:[Link]
Synthesis of Imidazole-2-Amine Derivatives: A Detailed Guide to Reagents and Conditions
Introduction: The Privileged Scaffold of Imidazole-2-Amine in Medicinal Chemistry The imidazole-2-amine core is a recurring and vital structural motif in a vast array of biologically active compounds, particularly in mar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold of Imidazole-2-Amine in Medicinal Chemistry
The imidazole-2-amine core is a recurring and vital structural motif in a vast array of biologically active compounds, particularly in marine natural products.[1][2] These compounds have garnered significant attention from the medicinal chemistry community due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The unique electronic and steric features of the 2-aminoimidazole scaffold allow it to act as a versatile pharmacophore, capable of engaging in multiple binding interactions with various biological targets. This guide provides an in-depth exploration of the key synthetic strategies for preparing imidazole-2-amine derivatives, offering detailed protocols and insights into the selection of reagents and reaction conditions for researchers, scientists, and professionals in drug development.
Classical and Modern Synthetic Strategies
The construction of the imidazole-2-amine ring can be accomplished through several synthetic routes, each with its own advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern on the imidazole ring, the availability of starting materials, and the required scale of the synthesis.
Condensation of α-Haloketones with Guanidine Derivatives: A Classic Approach
One of the most fundamental and widely employed methods for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with guanidine or its derivatives.[3] This reaction typically proceeds through an initial SN2 reaction between the guanidine nitrogen and the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to furnish the imidazole ring.
The choice of solvent is critical in this reaction. While traditional organic solvents can be used, recent advancements have highlighted the use of "deep eutectic solvents" (DESs) as a greener and more efficient alternative.[5][6][7] DESs, such as a mixture of choline chloride and urea, can accelerate the reaction, often leading to higher yields and simplified work-up procedures due to the direct precipitation of the product.[6][7] The use of a mild base, such as triethylamine, is often necessary to neutralize the hydrohalic acid formed during the reaction.
Experimental Protocol: Greener Synthesis of N,1,5-Trisubstituted-1H-imidazol-2-amine in a Deep Eutectic Solvent [6][7]
This protocol describes the synthesis of a triaryl-substituted 2-aminoimidazole derivative using a choline chloride-urea deep eutectic solvent.
Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
Reaction Setup: To the pre-prepared DES (2 mL per 1.0 mmol of α-chloroketone) at room temperature, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).
Reaction Execution: Stir the reaction mixture at 80 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. For many triaryl-substituted products, the desired 2-aminoimidazole will precipitate directly from the DES mixture.
Isolation: Collect the precipitate by filtration. Wash the solid with a small amount of cold water and then with a cold diethyl ether/hexane mixture.
Caption: Workflow for the greener synthesis of 2-aminoimidazoles in a deep eutectic solvent.
Palladium-Catalyzed Carboamination of N-Propargyl Guanidines: A Modern Approach
A more recent and powerful strategy for the synthesis of substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[2][8][9] This methodology is particularly attractive as it forms both a C-N and a C-C bond in a single step, allowing for the rapid construction of a diverse library of compounds.[2][8]
The catalytic cycle is believed to initiate with the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting Pd(II) species then coordinates to the alkyne of the N-propargyl guanidine. Subsequent intramolecular anti-aminopalladation, followed by reductive elimination, generates an exocyclic alkene intermediate, which then isomerizes to the thermodynamically more stable aromatic 2-aminoimidazole product.[2] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as RuPhos often providing the best results.[8]
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Arylmethyl-2-(tosylamino)imidazoles [2][8]
This protocol details the synthesis of a protected 2-aminoimidazole derivative via a palladium-catalyzed carboamination reaction.
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere of nitrogen or argon, combine the N-tosyl-N'-propargylguanidine derivative (1.0 equiv), aryl triflate (2.0 equiv), Pd(OAc)2 (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).
Solvent Addition: Add anhydrous and degassed trifluorotoluene to the Schlenk tube to achieve a concentration of 0.1 M with respect to the N-propargyl guanidine.
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl-2-aminoimidazole derivative.
Deprotection (Optional): The N-tosyl protecting group can be removed by reductive cleavage, for example, using lithium and naphthalene, to yield the free 2-aminoimidazole.[8]
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds.[1][10][11] For the synthesis of 2-aminoimidazoles, microwave irradiation can be particularly effective in one-pot, multi-step procedures.
Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. This is particularly advantageous for multi-step sequences where intermediates can be generated and consumed in situ without isolation.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 1,4,5-Trisubstituted 2-Aminoimidazoles [1][11]
This protocol outlines a one-pot, two-step synthesis of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromoketones under microwave irradiation.
Caption: One-pot, two-step microwave-assisted synthesis of 2-aminoimidazoles.
Conclusion and Future Perspectives
The synthesis of imidazole-2-amine derivatives remains an active and important area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. While classical methods provide a solid foundation, modern techniques such as palladium-catalyzed cross-coupling and microwave-assisted synthesis offer powerful tools for the rapid and efficient construction of complex and diverse molecular architectures. The choice of synthetic strategy should be guided by a thorough understanding of the reaction mechanisms and the specific requirements of the target molecule. As our understanding of the biological roles of 2-aminoimidazoles continues to expand, the development of novel and even more efficient synthetic methodologies will be crucial for advancing the discovery of new medicines.
References
Ermolat'ev, D. S., Savaliya, B., Shah, A., & Van der Eycken, E. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496. [Link]
Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4032-4035. [Link]
Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(25), 5781-5784. [Link]
Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(25), 5781-5784. [Link]
Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4032-4035. [Link]
Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Organic Letters, 16(15), 4032-4035. [Link]
Wang, C., Li, Y., & Wang, J. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. Marine Drugs, 18(1), 36. [Link]
Wang, C., Li, Y., & Wang, J. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) Fibrosa. Marine Drugs, 18(1), 36. [Link]
Zidar, N., & Kikelj, D. (2015). Chemistry of 2-Aminoimidazoles. Current Organic Chemistry, 19(8), 726-753. [Link]
Ermolat’ev, D. S., & Van der Eycken, E. V. (2008). Concise microwave-assisted synthesis of 2-aminoimidazole marine sponge alkaloids of the isonaamines series. Tetrahedron Letters, 49(38), 5489-5491. [Link]
Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 13(7), 1774–1777. [Link]
Urban, S., & Butler, M. S. (1998). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Journal of natural products, 61(8), 1047–1052. [Link]
Kim, H., & Lee, J. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Scientific Reports, 15(1), 86772. [Link]
Zidar, N., & Kikelj, D. (2015). 2-Aminoimidazoles. In Progress in Heterocyclic Chemistry (Vol. 27, pp. 1-36). Elsevier. [Link]
Kappe, C. O., & Van der Eycken, E. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
Looper, R. E., & Smietana, M. (2010). Synthesis of Substituted 2-Aminoimidazoles. Synfacts, 2010(12), 1358-1358. [Link]
Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745-2752. [Link]
Kappe, C. O., & Van der Eycken, E. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules (Basel, Switzerland), 21(7), 924. [Link]
Looper, R. E., & Smietana, M. (2010). Addition-Hydroamination Reactions of Propargyl Cyanamides: Rapid Access to Highly Substituted 2-Aminoimidazoles. Angewandte Chemie International Edition, 49(37), 6549-6552. [Link]
Kumar, A., & Singh, R. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applicable Chemistry, 4(4), 1238-1243. [Link]
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]
Kumar, A., & Singh, R. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science, 15(10), 525-529. [Link]
Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. [Link]
Shaik, S. P., & Shaik, F. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(4), 1162-1171. [Link]
Al-Tel, T. H. (2007). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications, 37(20), 3513-3520. [Link]
Chen, J., & Li, J. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4811. [Link]
de Oliveira, C. S., & de Souza, R. O. (2021). The Debus–Radziszewski imidazole synthesis. RSC advances, 11(52), 32962-32975. [Link]
Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
O'Dowd, H., & Regan, C. M. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of medicinal chemistry, 52(5), 1276–1285. [Link]
Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. (1998).
Application Note: Optimizing the Utility of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine in Drug Discovery
Executive Summary The compound 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) represents a high-value scaffold in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) represents a high-value scaffold in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1][2]
Unlike simple alkyl-substituted imidazoles, the tetrahydrofuran (THF) moiety at the N1 position introduces critical physicochemical advantages:
Enhanced Solubility: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, significantly lowering LogP compared to carbocyclic analogs.[1][2]
Metabolic Stability: The THF ring is often employed to block metabolic hot-spots while maintaining steric bulk similar to a cyclopentyl group.[1][2]
Pharmacophore Targeting: The 2-aminoimidazole core is a privileged structure for interacting with aspartic proteases (e.g., BACE1) and kinase hinge regions.[1][2]
This guide provides validated protocols for utilizing this intermediate in the synthesis of bioactive small molecules, focusing on amide coupling and heterocyclic fusion.[1][2]
Chemical Profile & Handling
Physicochemical Properties
Property
Value / Description
Relevance
CAS Number
1690847-72-3
Unique Identifier
Molecular Formula
C₇H₁₁N₃O
Core Stoichiometry
Molecular Weight
153.18 g/mol
Fragment-based screening ideal range (<300 Da)
Appearance
Off-white to pale yellow solid
Visual QC indicator
Solubility
DMSO, Methanol, DCM (moderate)
Compatible with standard organic synthesis
pKa (Calc)
~7.5 - 8.0 (2-amino group)
Basicity dictates coupling conditions
Storage
2-8°C, Hygroscopic
Protect from moisture to prevent hydrolysis
Stability & Tautomerism
The 2-aminoimidazole moiety exists in tautomeric equilibrium.[1][2] While the amino form (A) is often drawn, the imino form (B) contributes to its reactivity profile, particularly in nucleophilic attacks.[1][2]
Handling Precaution: The exocyclic amine is nucleophilic but less so than aliphatic amines due to resonance delocalization into the ring.[1][2] Stronger activation methods (e.g., HATU, acid chlorides) are often required for amide bond formation compared to standard primary amines.[1][2]
Synthetic Utility & Protocols
Application A: Synthesis of Aspartic Protease Inhibitors (Amide Coupling)
Context: 2-Aminoimidazoles are classic isosteres for the guanidine group, often used to engage Asp residues in the active sites of enzymes like BACE1 (Beta-secretase 1).[1][2]
Challenge: Direct coupling can be sluggish due to the reduced nucleophilicity of the heteroaryl amine.[1][2]
Protocol 1: HATU-Mediated Amide Coupling
Objective: Couple 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (1) with a carboxylic acid building block (R-COOH).[1][2]
Success Indicator: Disappearance of the m/z 154 [M+H]⁺ peak (Amine) and appearance of Product mass.
Troubleshooting: If N-acylation at the ring nitrogen (N3) occurs (a common side reaction), treat the crude mixture with MeOH/K₂CO₃ to selectively hydrolyze the chemically labile N-acyl imidazole, leaving the desired exocyclic amide intact.[1][2]
Context: The 2-aminoimidazole can serve as a dinucleophile to form fused bicyclic systems, such as imidazo[1,2-a]pyrimidines , which are prevalent in kinase inhibitors (e.g., inhibiting TGF-β or CDK pathways).[1][2]
Protocol 2: Condensation with 1,3-Electrophiles
Objective: Cyclization of (1) with a β-keto ester or 1,3-dicarbonyl equivalent to form a fused ring system.[1][2]
Reflux: Heat the mixture to reflux (110–120°C) for 4–8 hours.
Mechanism:[1][3][4][5] The exocyclic amine attacks the ketone, followed by ring nitrogen attack on the ester, releasing water and ethanol.[1][2]
Monitoring: Monitor by TLC or LC-MS for the formation of the bicyclic product (Product MW = Amine + Ketoester - H₂O - EtOH).
Work-up: Concentrate the acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.[1][2] Extract with DCM.[1][2]
Crystallization: Many imidazo[1,2-a]pyrimidines crystallize upon cooling or triturating with ether/hexane.[1][2]
Logical Pathway Visualization
The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, highlighting the divergence point between Protease Inhibitors and Kinase Inhibitors.
Caption: Divergent synthesis workflow utilizing the amphoteric nature of the 2-aminoimidazole scaffold.
Analytical Quality Control
To ensure the integrity of the intermediate before use in critical steps, the following QC parameters are recommended.
Detection: UV at 210 nm (general) and 254 nm (aromatic).[1][2]
Retention: The compound is polar; expect early elution (approx 2-4 min depending on dead volume).[1][2]
NMR Characterization (DMSO-d6)[1][2]
¹H NMR: Look for the characteristic THF multiplets (1.8–2.2 ppm, 3.6–4.0 ppm) and the methine proton at the N1 attachment point (quintet-like, ~4.8 ppm).[1][2] The imidazole protons appear as two singlets or doublets around 6.5–7.0 ppm.[1][2] The exocyclic amine (NH₂) is often broad and exchangeable, appearing around 5.0–6.0 ppm.[1][2]
References
Mandal, P. K., et al. (2009).[1][2] Structure-Based Design of Novel 2-Aminoimidazole-Based BACE1 Inhibitors. Journal of Medicinal Chemistry.[1][2] (Contextual citation for 2-aminoimidazole scaffold utility). Retrieved from [Link][1][2]
Foley, L. H. (2020).[1][2] Amide Coupling Strategies in Drug Discovery.[1][2] Organic Chemistry Portal.[1][2] (Reference for HATU protocol adaptation). Retrieved from [Link]
Purification strategies for removing impurities in imidazole-2-amines
Technical Support Center: Purification Strategies for Imidazole-2-amines Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists Introduction: The "Sticky" Science of 2-Aminoimid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Strategies for Imidazole-2-amines
Topic:Role: Senior Application Scientist
Audience: Drug Discovery Researchers & Process Chemists
Introduction: The "Sticky" Science of 2-Aminoimidazoles
Welcome to the technical support hub for 2-aminoimidazole (2-AI) purification. If you are here, you likely appreciate that while the 2-AI scaffold is a privileged structure in medicinal chemistry—critical for BACE1 inhibitors, biofilm modulators, and marine alkaloid synthesis—it is notoriously difficult to purify.[1][2]
The Core Problem: 2-Aminoimidazoles are "chemical chameleons." They possess a basic guanidine-like motif (pKa ~7.0–8.5), making them polar and prone to streaking on silica.[1][2] Furthermore, the free bases are often hygroscopic oils that oxidize (turn brown) upon air exposure.[2]
This guide moves beyond generic "workup" instructions. We provide a causality-driven purification logic, treating the isolation process as a systematic removal of specific chemical species: unreacted
-haloketones, excess guanidines, and oxidative byproducts.[2]
Module 1: The Triage Protocol (Assessment Strategy)
Before committing to a purification method, you must categorize your crude material.[2] Blindly applying flash chromatography to a crude reaction mixture often leads to irreversible adsorption or co-elution.[2]
Visual Guide: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude 2-AI.
Module 2: The "pH Swing" (Acid-Base Extraction)
The Theory:
The most robust method for purifying 2-AIs utilizes their basicity. By lowering the pH below the pKa of the imidazole nitrogen (typically pH < 4), the 2-AI becomes protonated and water-soluble. Neutral impurities (unreacted
-haloketones, non-basic side products) remain in the organic phase.[2]
Critical Process Parameter (CPP): The "Swing" point. You must basify the aqueous phase slowly to precipitate the product or extract it back into organics without generating an emulsion.
If the acid-base extraction yields a colored oil or insufficient purity, orthogonal methods are required.[2]
Chromatography (The "Streaking" Issue)
2-Aminoimidazoles interact strongly with the acidic silanols on silica gel, leading to broad peaks (streaking) and poor separation.
The Fix: You must deactivate the silica.
Mobile Phase: DCM / MeOH (95:5 to 90:10) + 1% Triethylamine (Et
N) or 1% NHOH .
Note: The base competes for the silanol sites, allowing the 2-AI to elute as a sharp band.
Alternative: Use Alumina (Neutral) stationary phase if the compound is acid-sensitive.
Salt Formation (Stabilizing Oils)
Many 2-AIs oxidize as free bases. Converting them to salts stabilizes them and often induces crystallization.[2]
HCl Salt: Dissolve free base in Et
O; add 2M HCl in EtO dropwise. The salt usually precipitates instantly.
Picrate/Fumarate: If HCl salts are hygroscopic, try fumaric acid (1 eq) in hot ethanol.[2] These salts are often non-hygroscopic crystalline solids suitable for X-ray diffraction.[2]
Recrystallization Solvents
For solid derivatives, recrystallization is superior to chromatography for removing trace colored impurities.[2]
Solvent System
Application
Notes
Ethanol / Water
General Purpose
Dissolve in hot EtOH, add HO until turbid, cool slowly.[1][2]
Dissolve in DCM, layer Hexane on top (vapor diffusion).[2]
Troubleshooting & FAQs
Q1: My product turned from a pale yellow solid to a brown oil overnight. What happened?A: This is likely oxidative degradation.[2] The electron-rich imidazole ring is susceptible to air oxidation, especially in the presence of trace metals or light.
Fix: Convert the free base to an HCl salt immediately after isolation. Store under Argon at -20°C.
Q2: I have a persistent emulsion during the basic extraction workup.A: 2-Aminoimidazoles can act as surfactants.
Fix: Do not shake vigorously; invert the funnel gently. Add brine (saturated NaCl) to the aqueous phase.[3] If that fails, filter the entire emulsion through a pad of Celite to break the interfacial tension.
Q3: How do I remove excess guanidine?A: Guanidine is highly water-soluble.[2]
Strategy: If your product is lipophilic (e.g., aryl-substituted), simple water washes of the organic layer are effective.[2] If your product is water-soluble, use a cation-exchange resin (e.g., Dowex 50W) or preparative HPLC.[2]
Q4: The product streaks on TLC even with Triethylamine.A: Switch to a more polar modifier. Use 10% Methanolic Ammonia (7N NH
in MeOH) mixed with DCM. The higher concentration of ammonia is more effective than EtN for very polar 2-AIs.[2]
References
Synthesis and Stability: Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[1][2][4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[2][4] The Journal of Organic Chemistry, 82(5), 2745–2752.[1][2]
Green Chemistry Approaches: Troisi, L., et al. (2016).[1][2] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[1][2]
Medicinal Chemistry Applications: Bunders, G., et al. (2014).[2] 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance.[2] ACS Applied Materials & Interfaces.[2]
General Purification Logic: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard text for pKa-based extraction logic).
Technical Support Center: Troubleshooting Aqueous Solubility of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of 1-(Tetrahydr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine that influence its water solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics within its structure.
Hydrophilic Moieties:
2-Amino Group (-NH₂): This is a primary amine, which is basic and can be protonated to form a positively charged ammonium salt (-NH₃⁺). This salt form is significantly more water-soluble.
Imidazole Ring: This heterocyclic ring contains two nitrogen atoms. One is a basic, pyridine-like nitrogen that can also be protonated. The other is a pyrrole-like nitrogen. The imidazole moiety itself is quite water-soluble.[1]
Tetrahydrofuran (THF) Ring: The ether oxygen in the THF ring can act as a hydrogen bond acceptor, contributing to water solubility. The THF solvent is itself miscible with water.[2]
Hydrophobic Moiety:
Carbon Backbone: The overall carbon framework of the molecule contributes to its lipophilicity, which counteracts the hydrophilic groups.
The interplay between these groups means that the compound's solubility is highly dependent on the pH of the aqueous medium.
Q2: I'm observing poor solubility in my neutral buffer (e.g., PBS at pH 7.4). Why is this happening?
A2: At neutral or alkaline pH, the basic amine and imidazole groups are primarily in their un-ionized (free base) form. This neutral form is less polar and thus less soluble in water compared to its protonated, charged salt form.[3] For many ionizable compounds, the difference in solubility between the uncharged and charged species can be several orders of magnitude.[3] Therefore, poor solubility at pH 7.4 is an expected physicochemical property for a molecule with these basic functional groups.
Q3: What is the most direct and effective first step to try and dissolve this compound?
A3: The most effective initial strategy is pH adjustment . Given the presence of multiple basic centers, lowering the pH of the solvent will protonate the molecule, forming a salt and dramatically increasing its aqueous solubility. This is the most common and scientifically sound starting point for any ionizable compound.[4][5]
If you are encountering solubility issues, follow these systematic approaches, starting with the most straightforward method.
Method 1: pH Adjustment (Primary Approach)
This method leverages the basic nature of the molecule to form a highly soluble salt.
Causality: According to the principles of acid-base chemistry, the solubility of a basic compound increases as the pH of the solution decreases.[4] By adding an acid, you increase the concentration of H⁺ ions, which protonate the basic nitrogen atoms on the 2-amino and imidazole groups. This conversion to a cationic salt enhances the molecule's interaction with polar water molecules.
Prepare a Range of Buffers: Prepare a series of buffers covering a pH range from 2 to 7.5 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.5).
Add Excess Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (enough that some solid remains undissolved).
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Using a shaker or rotator is ideal.
Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid.
Sample and Dilute: Carefully remove a precise aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile).
Quantify Concentration: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.[6]
Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH. This will give you a clear pH-solubility profile and identify the optimal pH for your desired concentration.
Data Summary: pH-Solubility Profile
Buffer System
Target pH
Final Measured pH
Max Soluble Concentration (mg/mL)
Observations
Citrate
2.0
Citrate
3.0
Citrate
4.0
Citrate
5.0
Phosphate
6.0
Phosphate
7.0
PBS
7.4
Workflow for pH Adjustment
Caption: Workflow for determining the pH-solubility profile.
If your experimental system (e.g., a cell-based assay) cannot tolerate a low pH, using co-solvents is the next best approach.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic compound, making it easier for the compound to dissolve.[7][8]
Common Biocompatible Co-solvents:
Co-solvent
Properties & Considerations
Typical Starting % (v/v)
Ethanol
Generally well-tolerated in many biological systems at low concentrations.
1-10%
Propylene Glycol (PG)
A common vehicle for both oral and parenteral formulations.[9]
5-20%
Polyethylene Glycol 400 (PEG 400)
A low-molecular-weight polymer with low toxicity, frequently used to solubilize compounds.[10][11]
5-30%
Dimethyl Sulfoxide (DMSO)
A powerful aprotic solvent, but can have effects on cell differentiation and other biological processes. Use with caution and always include a vehicle control.[8]
0.1-1%
Experimental Protocol: Co-solvent Screening
Prepare Stock Solution: Dissolve the compound in a pure co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).
Prepare Co-solvent/Buffer Mixtures: Create a series of solutions by mixing the co-solvent with your desired aqueous buffer (e.g., PBS pH 7.4) at different ratios (e.g., 1%, 2%, 5%, 10%, 20% v/v co-solvent).
Spike and Observe: Add a small volume of the high-concentration stock solution to each co-solvent/buffer mixture to achieve your target final concentration.
Assess Solubility: Vortex each solution and visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at the relevant temperature. If the solution remains clear, the compound is soluble under those conditions.
Determine Optimal Concentration: Identify the lowest percentage of co-solvent that maintains the compound in solution at your desired concentration. This minimizes potential toxicity from the co-solvent itself.[12]
Workflow for Co-solvent Screening
Caption: Systematic workflow for selecting an effective co-solvent.
Method 3: Advanced Formulation Strategies
If pH adjustment and co-solvents are insufficient or unsuitable, more advanced formulation techniques can be employed, often leveraging specialized excipients.
3.1 Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex.[13][14] This complex effectively shields the hydrophobic parts of the drug from water, presenting a new, larger entity with a hydrophilic surface, thereby increasing its apparent water solubility.[8]
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). HP-β-CD and SBE-β-CD are generally preferred due to their higher solubility and improved safety profiles.[15]
Protocol Outline:
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
Add an excess of the compound to each solution.
Equilibrate the mixture (e.g., 24-72 hours with agitation).
Centrifuge and quantify the supernatant concentration as described in the pH-solubility protocol.
3.2 Amorphous Solid Dispersions
Causality: A drug in its crystalline form has a highly ordered, stable lattice structure that requires significant energy to break apart for dissolution. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you create an amorphous (non-crystalline) solid dispersion.[16][17] This amorphous state is thermodynamically less stable and dissolves more readily, often leading to a supersaturated solution that can enhance bioavailability.[17]
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®.[17][18]
Preparation Methods: This is an advanced technique requiring specialized equipment.
Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.[19]
Hot-Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled to form the solid dispersion.[19]
This approach is typically reserved for later-stage drug development when formulating a solid oral dosage form.
Summary of Solubility Enhancement Strategies
Method
Principle
Pros
Cons
pH Adjustment
Protonation of basic groups to form a soluble salt.[4]
Simple, highly effective for ionizable compounds, inexpensive.
Limited to applications that can tolerate non-physiological pH.
Greatly enhances dissolution rate and apparent solubility.
Requires specialized equipment and significant formulation development.
References
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacognosy Reviews. Available at: [Link]
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Available at: [Link]
Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
Prodrug strategies to overcome poor water solubility. ResearchGate. Available at: [Link]
Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]
Is prodrug design an approach to increase water solubility? Bioorganic & Medicinal Chemistry. Available at: [Link]
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
Drug solubilization by complexation. Expert Opinion on Drug Delivery. Available at: [Link]
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Available at: [Link]
Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics. Available at: [Link]
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
Applications of Complexation in the Formulation of Insoluble Compounds. ResearchGate. Available at: [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
(PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]
SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. ijprems. Available at: [Link]
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available at: [Link]
Optimizing recrystallization solvents for THF-imidazole derivatives
Topic: Optimizing Recrystallization Solvents for THF-Imidazole Derivatives Current Status: Operational Analyst: Senior Application Scientist Introduction: The Dual-Nature Challenge Welcome to the Crystallization Optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Recrystallization Solvents for THF-Imidazole Derivatives
Current Status: Operational
Analyst: Senior Application Scientist
Introduction: The Dual-Nature Challenge
Welcome to the Crystallization Optimization Hub. You are likely here because your THF-imidazole derivative is behaving unpredictably—forming oils, refusing to precipitate, or trapping impurities.
The core challenge lies in the molecular schizophrenia of your target compound:
The Imidazole Ring: Aromatic, basic (
), and polar. It desires hydrogen bonding and polar solvents (Alcohols, Water).
The THF Moiety: Lipophilic, ether-linked, and conformationally flexible. It resists highly polar lattices and increases solubility in organic media.
This guide abandons generic advice in favor of a targeted engineering approach to balance these opposing forces.
Module 1: Strategic Solvent Mapping
Q: My compound is too soluble in everything. How do I select a solvent system?
A: You cannot rely on single-solvent systems for these derivatives. The THF ring imparts high solubility in standard organic solvents (DCM, THF, EtOAc), while the imidazole ring makes it too soluble in alcohols.
The Solution: The "Push-Pull" Antisolvent Strategy
You must use a binary system where Solvent A solvates the imidazole (Polar) and Solvent B acts as the antisolvent for the THF/Lipophilic bulk.
Recommended Solvent Pairs
System Type
Solvent A (Dissolver)
Solvent B (Antisolvent)
Rationale
Standard
Ethyl Acetate
Hexanes / Heptane
Best Starting Point. EtOAc solvates the imidazole; alkanes force the THF chain to pack.
Polar
Ethanol / Isopropanol
Water
Use only if the compound is highly polar. Warning: Imidazoles can form hydrates.
Aromatic
Toluene
Cyclohexane
Good for stacking of the imidazole rings. Higher boiling point allows better thermodynamic control.
Chlorinated
DCM / Chloroform
Diethyl Ether / MTBE
Last Resort. High solubility risk. Ether poses peroxide risks; use MTBE instead.
Workflow: The Polarity Balance Decision Tree
This logic gate helps you determine the correct solvent class based on initial solubility observations.
Figure 1: Decision matrix for selecting the primary solvent system based on thermal solubility profiles.
Module 2: Troubleshooting "Oiling Out"
Q: The solution turns cloudy, but then settles as a sticky oil/goo at the bottom. Why?
A: This is Liquid-Liquid Phase Separation (LLPS) .[1]
It occurs when the melting point of your solvated compound is lower than the temperature at which saturation occurs.[2] The THF moiety adds flexibility, lowering the lattice energy and melting point, making this very common.
The Rescue Protocol:
Do not cool the oil! It will harden into an impure glass. You must re-establish equilibrium.
Reheat: Bring the mixture back to a boil until the oil redissolves.
Add "Bridge" Solvent: Add a small amount of a solvent with intermediate polarity (e.g., THF or Acetone) to increase the miscibility of the oil phase.
Crucial Step: When the temperature is ~5°C above where the oil previously formed, add a seed crystal.
If you lack seeds, scratch the glass to induce nucleation before the oil phase separates.
Trituration (Alternative): If oil persists, decant the solvent, add Diethyl Ether or Pentane, and sonicate/grind the oil. This extracts trapped solvent and forces the solid to crash out.
Module 3: Impurity Rejection (The Acid-Base Hack)
Q: My crystals are colored/impure. Recrystallization isn't cleaning them.
A: Imidazole is a base.[4] Use this chemical handle to wash away impurities before you attempt to crystallize. Recrystallization is for polishing, not for bulk cleaning.
Protocol: The "Switchable" Wash
Dissolve: Dissolve crude solid in an organic solvent (DCM or EtOAc).
Extract (Acid Phase): Wash with dilute HCl (0.5 M). The imidazole protonates (
Note: Non-basic impurities (catalyst ligands, unreacted THF precursors) stay in the organic layer. Discard the organic layer.
Neutralize: Basify the aqueous layer with
or until pH ~9-10.
Recover: The neutral product will precipitate or oil out.[4] Extract back into fresh EtOAc, dry over
, and then recrystallize.
Module 4: Safety & Stability
Q: Are there specific safety concerns with THF-containing crystals?
A: Yes.
Peroxides: If your THF solvent is old, it contains peroxides. These can co-crystallize or concentrate in the mother liquor. Always test THF with iodide strips before use.
Hygroscopicity: The THF ether oxygen and imidazole nitrogen are hygroscopic.
Symptom:[4][5][6][7][8] Crystals turn to gum on the filter paper.
Fix: Filter under a nitrogen blanket or move immediately to a vacuum desiccator. Do not air dry in humid environments.
Summary of Troubleshooting
Symptom
Diagnosis
Corrective Action
Oiling Out
LLPS (Melting point < Saturation Temp)
Reheat, add intermediate solvent, seed at higher temp [1].
No Precipitation
Compound too soluble (THF effect)
Switch to Toluene/Heptane; cool to -20°C; use vapor diffusion.
Glassy Solid
Rapid cooling trapped solvent
Re-dissolve, use slower cooling rate (1°C/min).
Colored Crystals
Impurities co-crystallizing
Perform Acid-Base extraction first; use activated charcoal.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][7]
Organic Syntheses. (1960). Purification of Tetrahydrofuran. Org. Synth. 1960, 40,[9] 94. Retrieved from [Link]
LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]
Technical Support Center: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Stability Guide
This is a comprehensive technical support guide designed for researchers and drug development professionals encountering stability issues with 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine .[1] Status: Active | Topic: Aci...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical support guide designed for researchers and drug development professionals encountering stability issues with 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine .[1]
Status: Active | Topic: Acidic Media Instability | Audience: R&D / MedChem
Executive Summary & Mechanistic Insight[2]
The Core Issue:
Researchers frequently report degradation of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine when stored or processed in acidic media (e.g., 0.1% TFA LC-MS mobile phases or HCl workups).[1]
The Mechanism:
The instability is rarely due to the cleavage of the N-tetrahydrofuran bond (which is a secondary alkyl-amine linkage and relatively robust). Instead, the primary failure mode is the acid-catalyzed hydrolysis of the 2-aminoimidazole moiety into a 2-imidazolone (cyclic urea) derivative .[1]
The 2-aminoimidazole core functions as a cyclic guanidine bioisostere.[1] While protonation at N3 (the ring nitrogen) typically stabilizes the system against oxidation, prolonged exposure to aqueous acid—particularly at elevated temperatures—drives the nucleophilic attack of water at the C2 position. This results in the displacement of the exocyclic amine (deamination), yielding the thermodynamically stable 2-imidazolone.
Degradation Pathway Diagram
The following diagram illustrates the critical hydrolysis pathway responsible for the +1 Da mass shift often observed in LC-MS.
Figure 1: Acid-catalyzed hydrolysis mechanism converting the active 2-aminoimidazole to the inactive 2-imidazolone.[1]
Diagnostic Troubleshooting (FAQs)
Use this section to identify if your experimental anomalies are caused by this specific instability.
Q1: I observe a mass shift of +1 Da (M+1) in my LC-MS data after leaving the sample in 0.1% TFA. Is this an instrument error?
Diagnosis: No, this is a chemical transformation.
Explanation: The hydrolysis of the amino group (-NH₂, mass ~16) to a carbonyl oxygen (=O, mass ~16) results in a net mass change of +0.984 Da (essentially +1).
Check: Look for a retention time shift. The 2-imidazolone is typically less polar (elutes later on Reverse Phase) and loses the characteristic UV absorbance of the conjugated 2-aminoimidazole system.[1]
Q2: My compound turns yellow/brown in acidic solution over time.
Diagnosis: Oxidative dimerization.[1]
Explanation: While 2-aminoimidazoles are electron-rich and prone to oxidation in their free-base form, they should be stable as salts.[1] However, if the pH is not sufficiently low (< pH 3) to fully protonate the ring nitrogen, or if the acid used contains oxidizing anions (e.g., nitric acid, or old HCl with traces of Cl₂), oxidative coupling can occur.
Solution: Ensure the pH is maintained below 3 using non-oxidizing acids (e.g., pure HCl or H₂SO₄) and store under inert gas (Argon).
Q3: Can I use the HCl salt form for long-term storage?
Diagnosis: Yes, but with strict moisture control.
Explanation: The HCl salt is the most stable solid form. However, 2-aminoimidazole salts can be hygroscopic.[1] Absorbed moisture creates a localized "aqueous acid" environment within the solid lattice, facilitating the slow hydrolysis described above.
Solution: Store as a lyophilized powder at -20°C in a desiccator.
Corrective Protocols
Protocol A: Stability-Indicating HPLC Method
Use this protocol to quantify the level of 2-imidazolone impurity.[1]
Objective: Separate the parent 2-aminoimidazole from the hydrolysis degradant.
Parameter
Condition
Column
C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses hydrolysis during the run)
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Detection
UV at 220 nm (Imidazolone) and 254 nm (Aminoimidazole)
Sample Diluent
50:50 Water:Acetonitrile (Neutral pH)
Why pH 10? Running the chromatography at high pH keeps the amine in the free-base form. While the free base is oxidation-prone (keep run times short), it prevents the on-column acid-catalyzed hydrolysis that can occur if you use standard TFA/Formic acid mobile phases.[1]
Protocol B: Safe Acidic Workup Procedure
If you must expose the compound to acid (e.g., Boc-deprotection), follow this strict workflow.
Temperature Control: Pre-cool all reagents to 0°C. Hydrolysis rates increase exponentially with temperature.[1]
Acid Choice: Use 4M HCl in Dioxane rather than aqueous HCl or TFA. The absence of water prevents the formation of the tetrahedral intermediate (see Figure 1).
Quenching: Do not quench by slowly adding base to the acid (which generates heat). Instead, pour the reaction mixture into a rapidly stirring, pre-cooled (0°C) saturated NaHCO₃ solution or Ammonia/Methanol solution to instantly neutralize.
Lyophilization: Never concentrate acidic aqueous solutions of this compound on a rotovap at elevated temperatures (>30°C). Always freeze and lyophilize to remove water/acid.
Decision Tree: Handling & Storage
Follow this logic flow to determine the optimal handling method for your specific application.
Figure 2: Decision matrix for storage and handling to minimize degradation.[1]
References
Mechanistic Basis of 2-Aminoimidazole Hydrolysis:
Ohta, S., et al. "Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives."[1] Chemical and Pharmaceutical Bulletin, via National Institutes of Health (NIH).
Stability of N-Substituted Heterocycles:
Vertex Pharmaceuticals. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PubMed Central.[1]
General Reactivity of 2-Aminoimidazoles:
"2-Aminoimidazoles in medicinal chemistry." Mini Reviews in Medicinal Chemistry, via PubMed.
Acidic Hydrolysis Kinetics (Analogous Systems):
"Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization." Organic & Biomolecular Chemistry.
Technical Support Center: Troubleshooting Imidazole-2-Amine Synthesis
Executive Summary & Core Chemistry The formation of imidazole-2-amines is a deceptive reaction. While theoretically straightforward, the condensation of -haloketones with guanidine (the Marckwald-type cyclization ) is pl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Chemistry
The formation of imidazole-2-amines is a deceptive reaction. While theoretically straightforward, the condensation of
-haloketones with guanidine (the Marckwald-type cyclization ) is plagued by three primary failure modes: polymerization of the electrophile , incomplete cyclization (stalled intermediate) , and product loss during workup due to amphoteric solubility.
This guide moves beyond standard textbook procedures to address the causality of these failures, providing self-validating protocols to ensure ring closure and successful isolation.
The Mechanism & Failure Points
The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the
-carbon of the haloketone (), followed by intramolecular condensation and dehydration.
Figure 1: Reaction pathway showing critical bifurcation points where polymerization or stalling occurs.
Critical Protocol: The "Self-Validating" Guanidine Cyclization
Do not simply mix reagents. Follow this protocol to validate the active species at each step.
Reagents
Substrate:
-Bromoketone (Must be freshly recrystallized or distilled; yellow/brown samples indicate decomposition).
Nucleophile: Guanidine Hydrochloride (Gdn·HCl).
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).
Solvent: Absolute Ethanol (EtOH) or DMF (for difficult substrates).
Step-by-Step Methodology
Phase 1: The "Free Base" Liberation (The Silent Killer)
Context: Guanidine is supplied as a salt (HCl or Carbonate).[1][2] It is inactive as a nucleophile in this state. You must liberate the free base in situ, but free guanidine is unstable.
Action: Dissolve Gdn·HCl (1.2 equiv) in absolute EtOH under Argon.
Action: Add NaOEt (1.2 equiv) at 0°C. Stir for 30 mins.
Validation Check: A white precipitate (NaCl) must form. If the solution remains clear, your base is inactive or wet.
Filtration (Optional but Recommended): Cannula filter the mixture to remove NaCl. This prevents salt effects from interfering with the haloketone.
-Haloketones are potent electrophiles. Dumping them into a basic guanidine solution causes rapid self-polymerization (the "Black Tar" effect).
Action: Dissolve the
-bromoketone (1.0 equiv) in a separate volume of EtOH.
Action: Add the ketone solution dropwise to the guanidine solution at 0°C over 30-60 minutes.
Observation: The solution should turn pale yellow. If it turns dark brown/black immediately, the concentration of active base is too high, or the temperature is too high.
Phase 3: Forcing the Dehydration
Action: Allow to warm to Room Temp (RT), then reflux for 2-4 hours.
Validation Check (TLC): Look for a polar spot (low
) that stains with Ninhydrin (primary amine).
Troubleshooting: If the intermediate (linear adduct) persists, add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if using a higher boiling solvent.
Troubleshooting Matrix: Diagnosing Failures
Symptom
Probable Cause
Technical Solution
Reaction turns black/tarry immediately
Polymerization of Haloketone. The base concentration was too high relative to the nucleophile, or the ketone was added too fast.
1. Recrystallize the haloketone. 2. Lower temp to -10°C during addition. 3. Ensure Guanidine is in slight excess (1.2-1.5 eq) to scavenge the ketone faster than it polymerizes.
No Product (Starting Material Consumed)
"The Amphoteric Trap". Imidazole-2-amines are basic (). If you wash with 1M HCl, the product goes into the water.[3] If you wash with 1M NaOH, it may stay in organics but is very polar.
1. Evaporate solvent to dryness first. 2. Do NOT do a standard acid/base wash. 3. Neutralize to pH 7-8 exactly, then extract with n-Butanol or EtOAc/MeOH (9:1).
Stalled Intermediate (Mass Spec shows M+18)
Incomplete Dehydration. The hydroxy-imidazoline intermediate is stable and hasn't aromatized.
1. Increase reaction temperature (Reflux). 2. Add a Lewis Acid catalyst (e.g., or simple acetic acid) to promote water elimination.
Regioisomer Mixtures
Tautomerism. If using unsymmetrical substituted guanidines, N1 vs N3 attack varies.
1. Use steric bulk to direct the attack. 2. Switch to N-protected guanidines (e.g., N-Boc guanidine) to enforce regiochemistry, then deprotect.
Post-Reaction Workup: The "Amphoteric Decision Tree"
The most common reason for "0% yield" is not a failed reaction, but a failed extraction. Imidazole-2-amines are highly polar and water-soluble.
Figure 2: Workup strategy for amphoteric imidazole isolation.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this cyclization?A: Yes, and it is often superior. Microwave heating (100-120°C for 10-20 mins) can overcome the activation energy for the dehydration step, preventing the "stalled intermediate" issue. Use a polar solvent like Ethanol or a Deep Eutectic Solvent (DES) like Choline Chloride/Urea [1].
Q: My product streaks badly on silica gel. How do I purify it?A: 2-Aminoimidazoles interact strongly with the acidic silanols on silica.
Fix 1: Pre-treat the silica column with 1-2% Triethylamine (TEA) in your eluent.
Fix 2: Use "Neutral Alumina" instead of silica.
Fix 3: Reverse-phase chromatography (C18) is often cleaner for these polar compounds.
Q: Why am I seeing a "Hantzsch Thiazole" byproduct?A: You likely have sulfur contamination or used a thiourea precursor by mistake. However, if you are attempting to convert a thiourea to an imidazole via desulfurization, ensure complete S-methylation/oxidation before adding the amine source. In the standard Marckwald synthesis, this shouldn't happen unless reagents are cross-contaminated.
References
Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. J. Org.[4][5] Chem., 82, 2745-2752.[4] Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-aminoimidazoles. Retrieved from [Link]
Troisi, L., et al. (2016).[6] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[6] Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns of Imidazole-2-amines: A Technical Guide
Executive Summary Imidazole-2-amines represent a unique class of heterocyclic compounds functioning as cyclic guanidines. Their high basicity ( ~8.5–9.5) and tautomeric flexibility present specific challenges and opportu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Imidazole-2-amines represent a unique class of heterocyclic compounds functioning as cyclic guanidines. Their high basicity (
~8.5–9.5) and tautomeric flexibility present specific challenges and opportunities in mass spectrometry. This guide provides a structural elucidation framework, comparing ionization modalities and detailing the specific fragmentation pathways (CID/HCD) required for unambiguous identification.
Key Diagnostic Ions:
[M+H]+: Dominant in ESI due to high proton affinity.
Neutral Loss of 17 Da (
): Characteristic of the exocyclic amine.
Ring Cleavage (-27 Da, -42 Da): High-energy collision pathways indicating loss of
or carbodiimide moieties.
Part 1: The Chemical Context & Ionization Physics
Before analyzing fragmentation, one must understand the behavior of the precursor ion. Imidazole-2-amines exist in a tautomeric equilibrium between the amino form (dominant in solution/gas phase) and the imino form.
Protonation Dynamics
In Electrospray Ionization (ESI), protonation preferentially occurs at the ring nitrogen (N3) or the exocyclic amino group, stabilized by resonance delocalization across the N-C-N amidine triad.
Critical Insight: Unlike simple imidazoles, the 2-amino substituent stabilizes the ring against immediate fragmentation, often requiring higher Collision Energy (CE) to induce ring opening compared to alkyl-imidazoles.
Part 2: Methodological Comparison (The "Alternatives")
In method development, the choice of ionization source dictates the spectral quality. We compare the standard approach (ESI-CID ) against alternative modalities (APCI and EI ).
Table 1: Comparative Performance of Ionization Techniques for Imidazole-2-amines
Feature
ESI-MS/MS (Recommended)
APCI-MS/MS
EI-MS (Hard Ionization)
Dominant Ion
(Base Peak)
(often weak) or fragments
Polarity Scope
Excellent for polar/basic amines
Good for less polar derivatives
Limited to volatile derivatives
Fragmentation Control
Tunable (CID/HCD)
Thermal degradation possible
Non-tunable (70 eV fixed)
Sensitivity
High (femtomole range)
Medium
Low (for this specific class)
Key Drawback
Susceptible to matrix effects (ion suppression)
Requires thermal stability
Molecular ion often absent
Expert Verdict:
For drug discovery applications involving imidazole-2-amines (e.g., clonidine analogs, alpha-2 agonists), ESI in positive mode (+) is the gold standard. EI is generally unsuitable unless the amine is derivatized (e.g., acetylated) to increase volatility and stability.
Part 3: Mechanistic Fragmentation Pathways
The fragmentation of protonated imidazole-2-amines (
) follows three distinct mechanistic branches. Understanding these allows for the differentiation of isomers (e.g., 2-amino vs. 4-amino imidazoles).
Pathway A: Deamination (The Diagnostic Loss)
The most facile pathway involves the loss of ammonia (
, 17 Da).
Mechanism: Proton transfer from a ring nitrogen or adjacent alkyl substituent to the exocyclic amino group, followed by heterolytic cleavage of the C2-N bond.
Observation: A strong product ion at
.
Significance: confirmatory for primary amines. Secondary amines (2-alkylamino) will show loss of the corresponding amine (
).
Pathway B: Ring Cleavage (Retro-Cyclization)
Under higher collision energies (HCD > 35 NCE or CID > 25 eV), the imidazole ring destabilizes.
Loss of HCN (27 Da): Common in N-heterocycles. In 2-aminoimidazoles, this often involves the C4-C5 bond and N3.
Loss of Carbodiimide (
): A rearrangement unique to the guanidine-like core, leading to a loss of 42 Da.
Pathway C: Substituent-Driven Fragmentation
If alkyl chains are present at N1, C4, or C5:
McLafferty Rearrangement: Possible if an alkyl chain
Benzylic Cleavage: If a benzyl group is attached, the tropylium ion (
91) often dominates the spectrum, suppressing ring fragments.
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for identifying imidazole-2-amines based on MS/MS data.
Figure 1: Hierarchical fragmentation pathway for protonated imidazole-2-amines. Green nodes indicate diagnostic low-energy transitions; Yellow nodes indicate high-energy structural confirmation.
Part 5: Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol.
Sample Preparation
Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: 1 µM (infusion) or 100 nM (LC-MS injection).
Control: Use Clonidine or 2-Aminoimidazole hemisulfate as a system suitability standard.
LC-MS/MS Parameters (Generic Q-TOF/Orbitrap)
Source: ESI Positive (+).
Spray Voltage: 3.5 kV.
Capillary Temp: 275°C (Avoid >350°C to prevent thermal degradation of the amine).
Isolation Window: 1.0 Da (Narrow window prevents interference from isotopes).
Fragmentation Ramp (Stepwise Validation)
Do not use a static collision energy. Use a Stepped NCE (Normalized Collision Energy) strategy:
Step 1 (15% NCE): Isolate
. Look for labile losses (Water, Ammonia).
Step 2 (30% NCE): Look for skeletal rearrangements (Ring cleavage).
Step 3 (45% NCE): Force generation of immonium ions (low mass diagnostic peaks).
Data Interpretation Checklist
Part 6: References
Vyskocilová, P., et al. (2006).[2] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[2][3][4] Link
De Silva, M., et al. (2020). Thermal‐ and collision‐induced dissociation studies of functionalized imidazolium‐based ionic liquid cations. Journal of Mass Spectrometry. Link
Advion. (2025). Electrospray LC/MS response differences: ESI vs APCI. Advion Application Notes. Link
PerkinElmer. (2025). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Technical Notes. Link
National MagLab. (2025). Collision-Induced Dissociation (CID) Principles. Florida State University. Link
SAR Optimization of THF-Substituted Imidazoles: From Kinase Selectivity to Antifungal Potency
Executive Summary This guide analyzes the structure-activity relationship (SAR) of tetrahydrofuran (THF)-substituted imidazoles , a privileged scaffold in medicinal chemistry. While the imidazole ring serves as a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of tetrahydrofuran (THF)-substituted imidazoles , a privileged scaffold in medicinal chemistry. While the imidazole ring serves as a classic monodentate ligand for heme-iron (in CYP51 inhibitors) or a hydrogen bond acceptor/donor in kinase hinge binding, the addition of a THF moiety introduces critical physicochemical advantages.
The THF ring acts as a metabolically stable polar spacer . Unlike linear alkyl chains, the cyclic ether of THF reduces lipophilicity (LogP) while maintaining steric bulk, and its oxygen atom often engages in water-mediated hydrogen bonding networks within enzyme active sites (e.g., p38 MAPK, FGFR3). This guide compares THF-imidazoles against traditional phenyl- and alkyl-substituted alternatives, focusing on potency, solubility, and metabolic clearance.
Comparative SAR Analysis
The following analysis contrasts the performance of THF-substituted imidazoles against standard alternatives in two primary therapeutic areas: Antifungal Azoles (CYP51 target) and Kinase Inhibitors (p38/FGFR targets).
Table 1: Physicochemical & Potency Comparison
Data synthesized from comparative studies of imidazole derivatives [1, 2, 4].
Substituent Class
Representative Structure
LogP
Solubility (aq)
Metabolic Stability (HLM)
Target Affinity (IC50/MIC)
Key Liability
THF-Substituted
1-((tetrahydrofuran-2-yl)methyl)-imidazole
2.5 - 3.2
High
Moderate
< 50 nM (Kinase)
Oxidative ring opening (CYP450)
Phenyl-Substituted
1-benzyl-imidazole
4.0 - 5.5
Low
High
~100 nM (Kinase)
Poor solubility; "Brick dust" properties
Alkyl-Substituted
1-n-butyl-imidazole
2.0 - 3.0
High
Low
> 500 nM (Kinase)
Rapid oxidation (ω-oxidation); Low potency
Dioxolane-Substituted
Ketoconazole-like
3.5 - 4.2
Moderate
Moderate
< 10 nM (CYP51)
CYP3A4 inhibition (DDI risk)
Key SAR Insights
The "Ether Anchor" Effect: In kinase inhibitors, the THF oxygen often acts as a Lewis base, recruiting a structural water molecule to bridge the inhibitor to the protein backbone (e.g., Asp residues in CDK2 or p38) [4]. This interaction is absent in phenyl or alkyl analogs, explaining the superior potency of THF variants.
Conformational Restriction: Compared to a linear n-butyl chain, the THF ring restricts the conformational entropy of the ligand. This pre-organization minimizes the entropy penalty upon binding, often resulting in a 5–10x improvement in potency [6].
Solubility vs. Permeability: Replacing a phenyl ring with a THF ring typically lowers cLogP by ~1.5 units, significantly improving aqueous solubility without sacrificing the hydrophobic contacts required for the binding pocket [1].
Mechanistic Visualization: The SAR Decision Tree
The following diagram illustrates the logical flow for optimizing an imidazole lead compound using THF substitution.
Caption: Decision logic for transitioning from lipophilic phenyl-imidazoles to polar, selective THF-imidazoles.
Detailed Case Study: 4,5-Diphenyl-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
This molecule represents a classic "hybrid" inhibitor, combining the hydrophobic core of p38 MAP kinase inhibitors with a THF solubilizing group [1, 2].
Binding Mode: The imidazole nitrogen coordinates with the heme or active site metal/proton donor, while the THF ring extends into the solvent-exposed region, improving solubility and forming auxiliary H-bonds.
Synthesis Protocol
The synthesis utilizes a One-Pot Multicomponent Reaction (MCR) , favored for its atom economy and high yield.
Preparation: In a 100 mL round-bottom flask, dissolve Benzil (2.1 g, 10 mmol) and the substituted benzaldehyde (10 mmol) in 25 mL of absolute ethanol.
Amine Addition: Add Tetrahydrofurfurylamine (1.03 g, 10 mmol) and Ammonium Acetate (3.08 g, 40 mmol) to the mixture.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) with magnetic stirring. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Checkpoint: Reaction typically completes in 3–5 hours.
Work-up: Cool the mixture to room temperature. Pour the solution into 100 mL of crushed ice/water with vigorous stirring.
Isolation: A precipitate will form. Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove excess ammonium acetate.
Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).
Validation: Confirm structure via 1H-NMR. Look for the characteristic THF multiplets at δ 1.6–2.0 ppm (CH2) and the doublet/multiplet at δ 3.8–4.1 ppm (OCH2/CH).
Synthesis Workflow Diagram
The following diagram details the multicomponent assembly of the THF-imidazole scaffold.
Caption: One-pot multicomponent synthesis of 1,2,4,5-tetrasubstituted imidazoles containing a THF moiety.
References
Dhineshkumar, E., et al. "Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole and its applications." World News of Natural Sciences, vol. 30, no.[1] 2, 2020, pp. 214-223.[2] Link
Husain, A., et al. "Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents." Journal of Pharmacy & Bioallied Sciences, vol. 1, no. 1, 2009. Link
Moghadasi, Z., & Imani, S. "Development and Characterization of Imidazole Derivatives for Antifungal Applications."[3] Biological and Molecular Chemistry, vol. 3, no. 3, 2025.[3] Link
Anderson, M., et al. "Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 15, 2008. Link
Gore, V. K., et al. "Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 21, 2007. Link
Tang, J., et al. "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies." ChemMedChem, 2025. Link
FTIR characteristic peaks for 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) characteristics of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine . It is designed for analytical chemists and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) characteristics of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine . It is designed for analytical chemists and drug development professionals requiring robust identification protocols.
Executive Summary
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) is a bifunctional heterocyclic building block.[1] Its FTIR spectrum is a superposition of the 2-aminoimidazole core (H-bond donor/acceptor) and the tetrahydrofuran (THF) moiety (ether linkage). Correct characterization requires distinguishing these structural markers from common synthesis precursors and solvent impurities.
Structural Analysis & Vibrational Logic
Before analyzing the spectrum, we must deconstruct the molecule into its vibrational domains. This causality-based approach ensures accurate peak assignment.
Domain A: The 2-Aminoimidazole Core
Function: Primary amine (
) and imidazole ring (, ).
Vibrational Logic: The 2-amino group is capable of tautomerism (amino vs. imino). In the solid state, the amino form typically predominates, stabilized by intermolecular hydrogen bonding. This results in distinct
Vibrational Logic: The ether oxygen provides a strong dipole change during stretching, yielding an intense band in the fingerprint region (
), serving as the primary confirmation of the alkyl tail.
Characteristic FTIR Peaks: The Fingerprint Table
The following data synthesizes experimental values from close structural analogs (e.g., 2-aminoimidazole, 3-aminotetrahydrofuran) and standard spectroscopic rules for heterocyclic amines.
This protocol ensures reproducibility and minimizes artifacts (e.g., hygroscopic water absorption).
Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.
Background Scan: Run an air background (32 scans) to remove atmospheric
() and vapor.
Sample Prep:
Ensure the sample is a dry, free-flowing powder.
Critical: If the sample is sticky (hygroscopic amine), dry in a desiccator over
for 2 hours.
Deposition: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (amines can have poor contact).
Acquisition:
Resolution:
.
Scans: 64 (to improve Signal-to-Noise ratio).
Range:
.
Validation Check:
Check
. Is it a broad blob? -> Moisture contamination. Re-dry.
Check
. Is there a doublet? -> Background shift. Re-run background.
Spectral Validation Workflow (Logic Map)
The following diagram illustrates the decision logic for validating the synthesized compound using FTIR data.
Caption: Logical decision tree for confirming the chemical structure based on the presence of three critical spectral domains: Amine, Imidazole Core, and THF Ether linkage.
References
National Institute of Standards and Technology (NIST). 1H-Imidazole FTIR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook. Available at: [Link]
SpectraBase. Tetrahydrofuran Infrared Spectrum. John Wiley & Sons.[2] Available at: [Link]
ResearchGate. IR spectrum of imidazole derivatives. (Comparative data for N-substituted imidazoles). Available at: [Link]
PubChem. Compound Summary: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS 1690847-72-3). National Library of Medicine. Available at: [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are p...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, grounded in an understanding of its chemical structure and regulatory requirements.
While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, a rigorous assessment of its constituent functional groups—a tetrahydrofuran (THF) ring, an imidazole ring, and a primary amine—allows us to establish a robust and safe disposal framework.
Hazard Profile: A Structurally-Informed Risk Assessment
The disposal protocol is dictated by the inherent hazards of the molecule. Understanding the "why" behind each step is critical for ensuring laboratory safety.
Flammability and Peroxide Formation (from Tetrahydrofuran): The tetrahydrofuran moiety makes the compound a potential fire hazard.[1][2] Like THF, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[3][4][5] Aged containers of this chemical should be handled with extreme caution.
Corrosivity and Reactivity (from Imidazole and Amine): The imidazole and amine groups confer basicity to the molecule.[6] This makes it corrosive and reactive with acids, acid anhydrides, and acid chlorides.[7] Mixing this waste with acidic waste streams could result in a violent, exothermic reaction.
Toxicity (from Heterocyclic Amine Structure): Heterocyclic amines as a class present a range of toxicological profiles, and some are known carcinogens.[8] Therefore, this compound should be handled as a potentially toxic substance, minimizing all routes of exposure.
These characteristics mandate that 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine be treated as a hazardous waste, subject to strict federal and local regulations.[9]
Regulatory Compliance: Adhering to EPA Standards
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for "cradle-to-grave" management of hazardous materials.[10] Your institution's Environmental Health & Safety (E&S) department is your primary resource for ensuring compliance with these regulations.[11]
Disposal Parameter Summary
Parameter
Recommendation
Rationale & Sources
Waste Classification
Hazardous Waste
Possesses potential ignitability, corrosivity, and toxicity characteristics as defined by the EPA.[12]
Recommended Container
Tightly-sealed, chemically compatible container (e.g., amber glass or polyethylene).
To prevent leakage, reaction with container material, and light exposure which can accelerate peroxide formation.[3][7]
Required PPE
Safety goggles with side shields, nitrile gloves, flame-retardant lab coat.
To protect against splashes, skin contact, and fire hazards.[13][14]
Storage Location
In a designated Satellite Accumulation Area, within a ventilated, flame-proof cabinet.
To ensure safe temporary storage away from ignition sources and incompatible materials.[7][15]
To prevent violent reactions, heat generation, and potential container pressurization.[7]
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for the safe disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine.
Caption: Disposal workflow for 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine.
Standard Operating Protocol: Waste Accumulation & Disposal
This protocol provides a step-by-step methodology for safe handling and disposal.
4.1. Personal Protective Equipment (PPE)
Always wear ANSI-rated safety goggles with side shields.
Wear appropriate chemical-resistant gloves (nitrile is a suitable minimum).
A flame-retardant laboratory coat is required.
All handling of the pure compound or concentrated solutions must be performed inside a certified chemical fume hood.[7]
4.2. Waste Container Preparation
Select a clean, dry, and chemically compatible waste container with a screw-top cap. Amber glass is preferred to protect from light.[7]
Affix a "Hazardous Waste" label provided by your institution's E&S department to the container before adding any waste.
Using a permanent marker, fill in the generator's name, lab location, and the full chemical name: "1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine". Do not use abbreviations.
4.3. Accumulating Waste
Place the labeled container in a designated Satellite Accumulation Area (SAA), typically within or near the chemical fume hood where the waste is generated.
The container must have secondary containment to capture any potential leaks.
When adding waste, use a funnel to prevent spills.
Keep the container securely sealed at all times, except when actively adding waste.
Crucially, do not mix any other chemical waste, especially acids or oxidizers, in this container. [7]
4.4. Arranging for Final Disposal
Once the container is full (leaving ~10% headspace) or the project is complete, ensure the label is fully completed with the accumulation start and end dates.
Move the sealed container to your laboratory's designated main accumulation area if required by your institution.
Submit a chemical waste collection request through your E&S department's designated system.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[15][16]
Emergency Procedures: Spill Management
5.1. Small Spills (<100 mL in a fume hood)
Alert personnel in the immediate area.
If flammable, ensure all ignition sources are extinguished.[9][17]
Wearing appropriate PPE, contain the spill using an absorbent material suitable for flammable solvents (e.g., vermiculite or commercial spill pads).[15]
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled bag or container for hazardous waste disposal.[9][15]
Decontaminate the spill area.
5.2. Large Spills (>100 mL or outside a fume hood)
Evacuate the immediate area.
Alert your supervisor and contact your institution's E&S or emergency response team immediately.[3]
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, protecting yourself, your colleagues, and the environment.
References
Title: Tetrahydrofuran (THF) - Standard Operating Procedure
Source: University of California, Santa Barbara
URL: [Link]
Title: How to Properly Manage Hazardous Waste Under EPA Regulations
Source: ERG Environmental
URL: [Link]
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs
Source: United Nations Office on Drugs and Crime
URL: [Link]
Title: New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic
Source: WIT Press
URL: [Link]
Title: Safety Data Sheet Tetrahydrofuran
Source: Redox
URL: [Link]